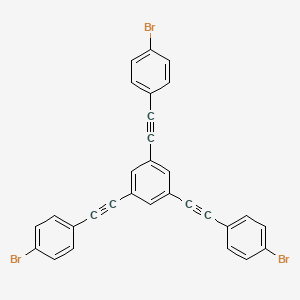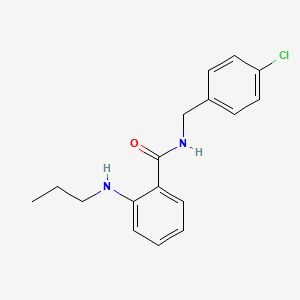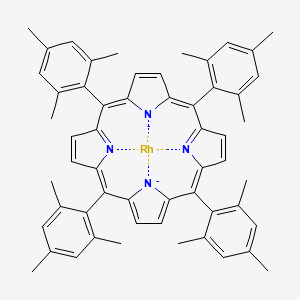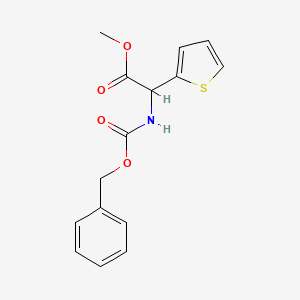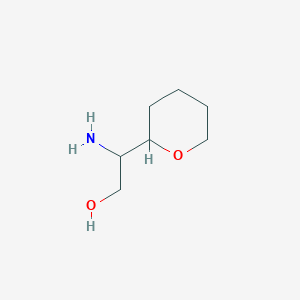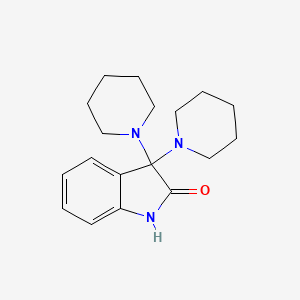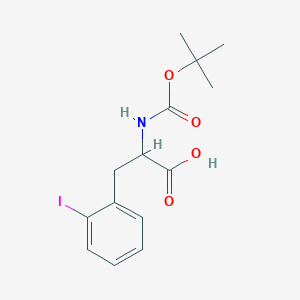
2-((tert-Butoxycarbonyl)amino)-3-(2-iodophenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-2-Iodo-D-Phenylalanine, also known as (2R)-2-[(tert-butoxycarbonyl)amino]-3-(2-iodophenyl)propanoic acid, is a derivative of the amino acid phenylalanine. It is characterized by the presence of an iodine atom at the para position of the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is primarily used in peptide synthesis and as a building block in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Boc-2-Iodo-D-Phenylalanine typically involves the iodination of Boc-protected phenylalanine. One common method is the reaction of Boc-D-phenylalanine with iodine in the presence of a suitable oxidizing agent, such as sodium iodate or hydrogen peroxide, under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of Boc-2-Iodo-D-Phenylalanine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-2-Iodo-D-Phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, although these are less common for this compound.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in an organic solvent.
Deprotection: Trifluoroacetic acid in dichloromethane.
Major Products
Substitution: Formation of various substituted phenylalanine derivatives.
Deprotection: Formation of 2-Iodo-D-Phenylalanine.
Wissenschaftliche Forschungsanwendungen
Boc-2-Iodo-D-Phenylalanine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis: It serves as a building block for the synthesis of peptides and proteins, allowing for the incorporation of iodine-labeled phenylalanine residues.
Radiolabeling: The iodine atom can be used for radiolabeling, making it useful in imaging studies and tracer experiments.
Drug Development: It is used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor ligands.
Wirkmechanismus
The mechanism of action of Boc-2-Iodo-D-Phenylalanine depends on its application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptides. The iodine atom can participate in various interactions, such as halogen bonding, which can influence the biological activity of the resulting peptides. The Boc group protects the amino group during synthesis and can be removed under acidic conditions to reveal the free amine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-4-Iodo-D-Phenylalanine: Similar structure but with the iodine atom at the para position.
Boc-D-Phenylalanine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Iodo-D-Phenylalanine: Lacks the Boc protecting group, making it more reactive but less suitable for peptide synthesis.
Uniqueness
Boc-2-Iodo-D-Phenylalanine is unique due to the combination of the Boc protecting group and the iodine atom. This combination allows for selective reactions and incorporation into peptides while maintaining stability during synthesis. The iodine atom also provides opportunities for radiolabeling and other specialized applications .
Eigenschaften
Molekularformel |
C14H18INO4 |
|---|---|
Molekulargewicht |
391.20 g/mol |
IUPAC-Name |
3-(2-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) |
InChI-Schlüssel |
CAPUJMUOMAUNOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1I)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




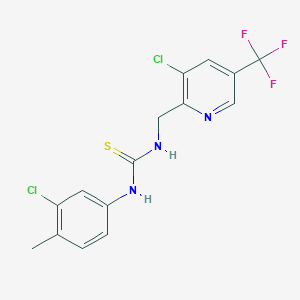
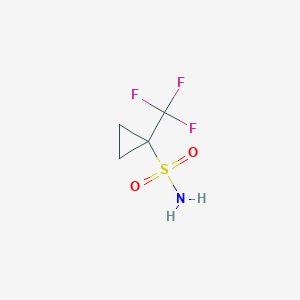

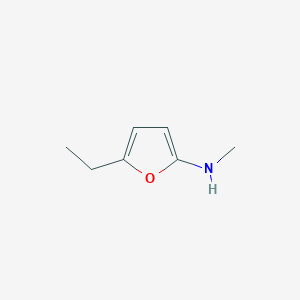
![1,2-Dihydropyrido[3,4-c]pyridazine](/img/structure/B13096615.png)
